N,N'-Bis(3-triethoxysilylpropyl)thiourea

Description

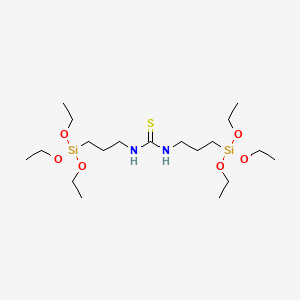

Structure

2D Structure

Properties

IUPAC Name |

1,3-bis(3-triethoxysilylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H44N2O6SSi2/c1-7-22-29(23-8-2,24-9-3)17-13-15-20-19(28)21-16-14-18-30(25-10-4,26-11-5)27-12-6/h7-18H2,1-6H3,(H2,20,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKNQQMXFCNQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220231 | |

| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69952-89-2 | |

| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069952892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Synthesis, and Applications in Material Science and Biomedicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane that possesses both inorganic reactivity through its triethoxysilyl groups and organic functionality via its central thiourea core. Primarily utilized as a coupling agent in the rubber and polymer industries, it facilitates a durable bond between inorganic fillers, such as silica, and organic polymer matrices. This technical guide elucidates its chemical and physical properties, synthesis, and established applications. Furthermore, recognizing the significant biological activities associated with thiourea derivatives and the extensive use of silanes in biomedical surface modification, this paper explores the potential, yet largely untapped, applications of this compound in drug development and biomedical engineering, providing hypothetical frameworks and experimental considerations.

Core Chemical and Physical Properties

This compound, also known as 1,3-Bis(3-triethoxysilylpropyl)thiourea, is a dipodal silane, meaning it has two silicon atoms, which allows for the formation of up to six bonds with a substrate, offering enhanced hydrolytic stability compared to conventional single-silicon silanes.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 69952-89-2 | [2] |

| Molecular Formula | C19H44N2O6SSi2 | [2] |

| Molecular Weight | 484.80 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.021 g/cm³ | [2][3] |

| Boiling Point | 463.5 °C at 760 mmHg | [2][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index | 1.47 | [2] |

| Solubility | Soluble in a variety of organic solvents. Reacts slowly with moisture/water. | [3] |

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its dual chemical nature. The triethoxysilyl groups react with inorganic surfaces, while the thiourea group interacts with the organic polymer matrix. This process can be described in two main steps:

-

Hydrolysis: In the presence of water, the ethoxy groups on the silicon atoms hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica, -Si-OH) to form stable siloxane bonds (Si-O-Si). Alternatively, they can self-condense with other silanol groups to form a cross-linked siloxane network at the interface.

The organofunctional thiourea group at the other end of the molecule physically or chemically interacts with the polymer matrix, thus forming a durable bridge between the inorganic filler and the organic polymer.[4][5]

Figure 1: Mechanism of action for silane coupling agents.

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of this compound typically involves the reaction of 3-aminopropyltriethoxysilane (APTES) with a carbon disulfide source or an isothiocyanate. One common method is the reaction between two equivalents of APTES and one equivalent of carbon disulfide, often in an alcoholic solvent.

Figure 2: General experimental workflow for synthesis.

Detailed Laboratory Synthesis Protocol

This protocol describes a representative synthesis of this compound.

Materials:

-

3-Aminopropyltriethoxysilane (APTES)

-

Carbon Disulfide (CS₂)

-

Absolute Ethanol

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-aminopropyltriethoxysilane (APTES, 2 equivalents) dissolved in absolute ethanol (200 mL).

-

Addition of Reactant: Slowly add carbon disulfide (CS₂, 1 equivalent) dropwise to the stirred APTES solution at room temperature over a period of 30 minutes. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.

-

Reflux: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain it for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). During this step, hydrogen sulfide gas may evolve and should be vented into a proper scrubbing solution (e.g., sodium hypochlorite).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a viscous liquid, is then purified by vacuum distillation to yield the final this compound as a clear, pale yellow liquid.

Established Applications in Material Science

The primary commercial application of this compound is as a coupling agent in the rubber industry, particularly for silica-filled "green tires." The incorporation of silica improves tire performance, such as reducing rolling resistance, which enhances fuel economy.[5][6] this compound enhances the compatibility between the hydrophilic silica filler and the hydrophobic rubber matrix.[7][8]

Performance Enhancements in Silica-Reinforced Rubber:

| Mechanical Property | Observation with this compound Addition | Reference(s) |

| Tensile Strength | Increased | [7][9] |

| Modulus | Increased | [9] |

| Tear Strength | Substantially Improved | [7] |

| Hardness | Increased | [7] |

| Abrasion Resistance | Increased | [9] |

| Compound Viscosity | Reduced (improves processability) | [7] |

| Heat Build-up | Reduced | [6] |

Potential Applications in Biomedicine and Drug Development

While no direct drug development applications for this compound are currently documented, its constituent functional groups—thiourea and silane—are highly relevant to the field.

The Role of the Thiourea Moiety

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10][11] Research has demonstrated their potential as:

-

Anticancer Agents: Certain thiourea derivatives can inhibit cancer cell growth and reverse treatment resistance.[10][12][13]

-

Antimicrobial Agents: They have shown efficacy against various bacteria, fungi, and viruses.[14][15][16]

-

Antioxidants: The thiourea scaffold can be used to develop compounds with potent antioxidant activity.[10][14]

-

Enzyme Inhibitors: They can be designed to target specific enzymes involved in disease pathways.[17]

The Role of the Silane Moiety

Silane coupling agents are extensively used in biomedical applications to functionalize surfaces, enhancing biocompatibility and creating platforms for bioconjugation.[4][18][19] Common uses include:

-

Surface Modification of Implants: Creating biocompatible and durable coatings on metallic or ceramic medical implants to improve tissue integration and reduce rejection.[4]

-

Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or DNA to substrates for use in biosensors and diagnostic devices.[20]

-

Drug Delivery Systems: Functionalizing nanoparticles (e.g., silica, iron oxide) to allow for the covalent attachment of drugs, targeting ligands, or polyethylene glycol (PEG) for improved circulation time.

-

Hydrogel Formulation: Acting as cross-linkers to enhance the mechanical properties of hydrogels used in tissue engineering and wound dressings.[4][18]

Hypothetical Application: Functionalization of Silica Nanoparticles for Drug Delivery

This compound is an ideal candidate for functionalizing silica nanoparticles (SiNPs) for targeted drug delivery. The triethoxysilyl groups can form a stable, covalent shell on the SiNP surface. The exposed thiourea groups can then be used as chemical handles for further modification, such as conjugating a therapeutic drug or a targeting molecule.

Figure 3: Logical workflow for a hypothetical drug delivery application.

Hypothetical Experimental Protocol: Surface Functionalization of SiNPs

Objective: To covalently attach this compound to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (SiNPs), suspended in ethanol

-

This compound

-

Anhydrous Toluene

-

Ammonium Hydroxide (catalyst)

-

Centrifuge, sonicator

-

Ethanol, deionized water

Procedure:

-

Nanoparticle Preparation: Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene using a sonicator for 15 minutes to ensure a uniform suspension.

-

Silanization Reaction: To the SiNP suspension, add 1 mL of this compound. Add 0.5 mL of ammonium hydroxide to catalyze the hydrolysis and condensation reaction.

-

Incubation: Allow the mixture to react for 24 hours at room temperature with gentle stirring.

-

Washing and Purification: Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the functionalized nanoparticles. Discard the supernatant.

-

Resuspend and Wash: Resuspend the pellet in 50 mL of ethanol and sonicate for 10 minutes. Repeat the centrifugation and resuspension steps three times with ethanol and then twice with deionized water to remove any unreacted silane and catalyst.

-

Final Product: After the final wash, resuspend the thiourea-functionalized SiNPs in the desired buffer or solvent for characterization (e.g., via FTIR, TGA, zeta potential) and subsequent drug conjugation experiments.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[21]

-

Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24]

-

Hydrolysis Byproduct: The compound can react with moisture to liberate methanol, which is toxic and has chronic effects on the central nervous system.[21]

-

Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[25][26]

Conclusion

This compound is a versatile molecule with a well-established role in material science as a high-performance coupling agent. Its unique dipodal silane structure provides robust and stable surface modifications. While its direct application in drug development has not been explored, its chemical architecture presents a compelling platform for future research. The combination of a surface-reactive silane and a biologically relevant thiourea core offers significant potential for creating advanced biomaterials, functionalizing drug delivery carriers, and developing novel diagnostic tools. Further investigation is warranted to bridge the gap between its current industrial use and its promising, hypothetical role in the biomedical and pharmaceutical sciences.

References

- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. research.utwente.nl [research.utwente.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. the-effect-of-bis-3-triethoxysilylpropyl-tetrasulfide-on-silica-reinforcement-of-styrene-butadiene-rubber - Ask this paper | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

- 11. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. s3.amazonaws.com [s3.amazonaws.com]

- 22. unitedchem.com [unitedchem.com]

- 23. chemos.de [chemos.de]

- 24. fishersci.com [fishersci.com]

- 25. N,N'-BIS[3-(TRIETHOXYSILYL)PROPYL]THIOUREA, CasNo.69952-89-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 26. CAS No.69952-89-2,this compound Suppliers [lookchem.com]

An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane compound that is garnering increasing interest across various scientific disciplines. Its unique molecular structure, featuring two triethoxysilyl groups and a central thiourea moiety, allows it to act as a versatile coupling agent and a platform for further chemical modification. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and burgeoning applications, with a particular focus on its relevance to biomedical research and drug development. Detailed experimental protocols for its synthesis and the functionalization of nanoparticles are presented, alongside a discussion of the broader biological activities of related thiourea compounds, offering a valuable resource for researchers exploring the potential of this molecule.

Chemical Identity and Properties

Synonyms:

-

1,3-Bis(3-triethoxysilylpropyl)thiourea[3]

-

Thiourea, N,N'-bis[3-(triethoxysilyl)propyl]-

-

Bis[3-(triethoxysilyl)propyl]thiourea

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from materials science to potential biological systems.

| Property | Value | Reference |

| Molecular Formula | C19H44N2O6SSi2 | [1] |

| Molecular Weight | 484.8 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.021 g/cm³ | [3] |

| Boiling Point | 463.5 °C at 760 mmHg | [3] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.4696 | [3] |

| Solubility | Soluble in a variety of organic solvents. Reacts slowly with water/moisture. | [3] |

Applications in Research and Development

The dual functionality of this compound underpins its utility in a range of applications. The triethoxysilyl groups enable covalent bonding to inorganic substrates like silica and metal oxides, while the thiourea core offers unique chemical reactivity and potential biological activity.

Surface Modification and Functionalization

As a silane coupling agent, this compound is primarily used to modify the surfaces of inorganic materials. This is particularly relevant in the development of advanced materials for biomedical applications.

-

Biomedical Implants: The functionalization of implant surfaces is critical to improve biocompatibility and reduce the risk of infection. Silanization can be employed to create surfaces that promote tissue integration and can be further modified with antimicrobial agents.

-

Nanoparticle Functionalization for Drug Delivery: Mesoporous silica nanoparticles (MSNs) are promising drug delivery vehicles due to their high surface area and tunable pore size. This compound can be used to functionalize the surface of MSNs, providing a platform for attaching targeting ligands or stimuli-responsive gatekeepers to control drug release. This is a key strategy for delivering therapeutics to multidrug-resistant cancer cells.

Potential in Drug Development

While direct therapeutic applications of this compound are not yet established, the broader class of thiourea derivatives has demonstrated a wide spectrum of biological activities. This suggests that this compound and its derivatives could be valuable scaffolds in drug discovery programs.

-

Anticancer Activity: Numerous bis-thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.

-

Antimicrobial Properties: Thiourea-metal complexes, in particular, have shown potential as antimicrobial agents.

-

Antioxidant and Enzyme Inhibition: Various thiourea derivatives have exhibited significant antioxidant and enzyme-inhibiting properties.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of 3-aminopropyltriethoxysilane with a suitable thiocarbonyl transfer reagent. A representative synthesis is outlined below:

Materials:

-

3-Aminopropyltriethoxysilane (APTES)

-

Carbon disulfide (CS2)

-

Anhydrous ethanol

-

Triethylamine (optional, as a catalyst and HCl scavenger)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropyltriethoxysilane (2 equivalents) in anhydrous ethanol.

-

Slowly add carbon disulfide (1 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic.

-

(Optional) Add a catalytic amount of triethylamine.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a liquid.

Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes the surface modification of MSNs with this compound.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

This compound

-

Anhydrous toluene

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Activate the MSNs by heating at a high temperature (e.g., 120 °C) under vacuum for several hours to remove adsorbed water.

-

Disperse the activated MSNs in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add this compound to the MSN suspension. The amount will depend on the desired surface coverage.

-

Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.

-

After cooling to room temperature, collect the functionalized MSNs by centrifugation or filtration.

-

Wash the particles thoroughly with toluene and then with ethanol to remove any unreacted silane.

-

Dry the thiourea-functionalized MSNs under vacuum.

The successful functionalization can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, its application in drug delivery and surface modification for biomedical devices can be conceptualized through the following workflow.

Caption: Workflow illustrating the synthesis and application of this compound.

The logical relationship in the application of this compound for drug delivery involves a multi-step process that leverages its chemical properties.

Caption: Logical relationship of functional groups to application in targeted drug delivery.

Conclusion and Future Perspectives

This compound is a molecule with significant potential, particularly at the interface of materials science and biomedicine. Its ability to bridge inorganic and organic materials makes it a valuable tool for creating sophisticated, functional surfaces and nanoparticles. While its direct biological activity remains an area for future investigation, the proven therapeutic potential of the broader class of thiourea derivatives suggests that this compound and its analogues could serve as important building blocks for the development of new therapeutic agents and advanced drug delivery systems. Further research focusing on the biocompatibility, cellular interactions, and specific biological effects of this compound-functionalized materials is warranted and will undoubtedly open up new avenues for its application in addressing challenges in drug development and regenerative medicine.

References

- 1. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 2. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N,N'-Bis(3-triethoxysilylpropyl)thiourea molecular weight and formula

This guide provides the fundamental molecular and structural information for N,N'-Bis(3-triethoxysilylpropyl)thiourea, a chemical compound relevant to researchers and scientists in materials science and drug development.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is foundational for experimental design, quantitative analysis, and chemical modeling.

| Property | Value |

| Molecular Formula | C19H44N2O6SSi2[1][2][3] |

| Molecular Weight | 484.798 g/mol [1] |

| Molar Mass | 484.8 g/mol [2] |

Chemical Structure and Logical Relationships

The structure of this compound is characterized by a central thiourea core to which two 3-(triethoxysilyl)propyl groups are attached at the nitrogen atoms. This bifunctional nature, with reactive silyl ethers and a thiourea linker, dictates its chemical behavior and applications.

Caption: Logical diagram of this compound's functional components.

References

A Technical Guide to the Mechanism of Action of N,N'-Bis(3-triethoxysilylpropyl)thiourea (BTESPT)

Audience: Researchers, Scientists, and Material Development Professionals

Executive Summary

N,N'-Bis(3-triethoxysilylpropyl)thiourea, commonly abbreviated as BTESPT, is a bifunctional organosilane compound with the chemical formula C19H44N2O6SSi2.[1] It serves as a crucial coupling agent in advanced materials science, particularly in the manufacturing of high-performance polymer composites. Its primary function is to create a durable chemical bridge between inorganic fillers, such as silica, and organic polymer matrices, like natural rubber and other elastomers.[2][3] This action enhances filler dispersion, improves mechanical properties, and increases the overall durability of the composite material. The mechanism is a two-stage process involving the hydrolysis and condensation of the triethoxysilyl groups onto the filler surface, followed by the interaction of the thiourea functional group with the polymer network during vulcanization.

Core Mechanism of Action

The efficacy of BTESPT as a coupling agent stems from its dual chemical nature. The molecule possesses two triethoxysilyl groups at one end and a central thiourea functional group. This structure allows it to form distinct chemical bonds with both the inorganic filler and the organic polymer matrix.

Stage 1: Silanization via Hydrolysis and Condensation

The initial stage of the mechanism involves the reaction of the triethoxysilyl groups with the surface of the inorganic filler. This process, known as silanization, occurs in two steps:

-

Hydrolysis: In the presence of moisture, which is typically available on the surface of fillers like silica, the ethoxy groups (-OCH2CH3) on the silicon atoms of BTESPT hydrolyze to form reactive silanol groups (-Si-OH).[2][4] This reaction releases ethanol as a byproduct. The hydrolysis can be catalyzed by acidic or basic conditions.[2][5]

-

Condensation: The newly formed silanol groups on the BTESPT molecule then react with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on a silica particle). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), effectively grafting the BTESPT molecule onto the filler surface.[4][6] A competing reaction is the self-condensation of hydrolyzed BTESPT molecules to form oligomeric siloxanes.[4][5]

Caption: Reaction pathway for the silanization of a silica surface with BTESPT.

Stage 2: Polymer Matrix Interaction

Once anchored to the filler, the organofunctional thiourea group of BTESPT is oriented away from the filler surface and is available to interact with the polymer matrix. During the vulcanization (curing) process of rubber, the thiourea moiety participates in the complex series of chemical reactions. It can act as a sulfur donor or an accelerator, facilitating the formation of sulfide crosslinks (e.g., monosulfidic, disulfidic, and polysulfidic bonds) between polymer chains.[6][7] This creates a strong, covalent link between the filler-grafted silane and the polymer matrix.

The result is a continuous chemical linkage from the inorganic filler, through the BTESPT coupling agent, to the organic polymer, significantly improving stress transfer between the two phases and enhancing the reinforcing properties of the filler.

Caption: The bridging role of BTESPT between an inorganic filler and a polymer matrix.

Quantitative Performance Data

The addition of sulfur-containing silane coupling agents like BTESPT has a quantifiable impact on the properties of rubber composites. The following table, based on data for the closely related compound Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), illustrates the effect of coupling agent concentration on the crosslink structure and reversion characteristics of silica-filled natural rubber.[7]

| TESPT Content (phr¹) | Total Crosslink Density (mol/g) x 10⁻⁶ | Mono- & Disulfide Density (mol/g) x 10⁻⁶ | Polysulfide Density (mol/g) x 10⁻⁶ | Reversion Ratio (%)² |

| 0 | 13.7 | 10.1 | 3.6 | ~16.0 |

| 2 | 19.9 | 12.8 | 7.1 | ~13.7 |

| 4 | 26.1 | 15.5 | 10.6 | ~11.4 |

| 6 | 32.4 | 18.1 | 14.3 | ~9.1 |

| 8 | 38.6 | 20.8 | 17.8 | ~6.9 |

¹phr: parts per hundred rubber. ²Reversion is the loss of crosslinks and mechanical properties upon overcuring; a lower ratio is desirable.

As the data indicates, increasing the silane content leads to a significant increase in total crosslink density, particularly in the formation of polysulfidic links, while simultaneously reducing undesirable reversion.[7]

Key Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of 3-aminopropyltriethoxysilane with a thiocarbonyl source.

-

Materials: 3-aminopropyltriethoxysilane, carbon disulfide, suitable solvent (e.g., ethanol or toluene), and a catalyst if required.

-

Procedure:

-

Dissolve 3-aminopropyltriethoxysilane in the chosen solvent within a reaction vessel equipped with a stirrer and reflux condenser.

-

Slowly add a stoichiometric amount of carbon disulfide to the solution. The reaction is often exothermic and may require cooling.

-

After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

-

Monitor the reaction progress using techniques like FTIR or TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to yield pure BTESPT.[8]

-

Protocol for Rubber Compounding and Vulcanization

This protocol describes a typical two-stage process for preparing a silica-reinforced rubber compound using an internal mixer.[6][9]

-

Formulation Example: Natural Rubber (100 phr), Precipitated Silica (50 phr), BTESPT (4 phr), Zinc Oxide (3 phr), Stearic Acid (2 phr), N-cyclohexyl-2-benzothiazole sulfonamide (CBS, 1.5 phr), Sulfur (1.5 phr).

-

Workflow:

Caption: Experimental workflow for two-stage rubber compounding and vulcanization.

Key Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ²⁹Si NMR are used to study the hydrolysis and condensation kinetics of the silane.[2][5] It allows for the quantification of silanol formation and siloxane bond creation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the silanization reaction by observing the changes in Si-O-Si and Si-OH vibrational bands.[4][10]

-

Rheometry: A moving die rheometer (MDR) is used to characterize the curing process of the rubber compound. It provides data on minimum and maximum torque, scorch time (time to onset of cure), and optimum cure time (t90).[7]

-

Mechanical Properties Testing: After vulcanization, samples are subjected to tensile testing to determine properties like tensile strength, modulus at 300% elongation, and elongation at break, which indicate the effectiveness of the reinforcement.[7][11]

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. research.utwente.nl [research.utwente.nl]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Synthesis and characterization of 3-[(thiourea)-propyl]-functionalized silica gel and its application in adsorption and catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black [scielo.org.mx]

The Unexplored Potential of Bis-Silyl Thioureas: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-silyl thiourea compounds, characterized by a thiocarbonyl group flanked by two nitrogen atoms each bearing a silyl substituent, represent a class of molecules with significant yet largely untapped potential in organic synthesis and materials science. While their urea counterparts, such as N,N'-bis(trimethylsilyl)urea (BSU), have been well-documented as effective silylating agents, the fundamental chemistry of bis-silyl thioureas remains comparatively obscure. This technical guide provides a comprehensive overview of the core chemical principles of these compounds, drawing upon analogous systems to illuminate their synthesis, structure, reactivity, and prospective applications. Detailed experimental protocols, compiled quantitative data, and visualized reaction pathways are presented to equip researchers with the foundational knowledge to explore this promising chemical space.

Introduction

Thiourea and its derivatives are of immense interest due to their diverse biological activities and their utility as versatile building blocks in organic synthesis. The introduction of silyl groups onto the nitrogen atoms of the thiourea backbone is anticipated to significantly modify its chemical properties, enhancing its utility as a reagent and precursor. The silyl groups can increase solubility in nonpolar organic solvents, modulate the nucleophilicity of the nitrogen and sulfur atoms, and serve as reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive framework for the chemistry of bis-silyl thioureas.

Synthesis of Bis-Silyl Thioureas

The primary route for the synthesis of N,N'-bis(silyl)thioureas is the direct silylation of thiourea. By analogy to the well-established synthesis of N,N'-bis(trimethylsilyl)urea (BSU), the reaction of thiourea with a suitable silylating agent, such as hexamethyldisilazane (HMDS), is the most plausible method.[1] This reaction typically requires heating and may be catalyzed by acidic or basic promoters.

General Experimental Protocol for the Synthesis of N,N'-Bis(trimethylsilyl)thiourea

Materials:

-

Thiourea

-

Hexamethyldisilazane (HMDS)

-

Ammonium chloride (catalyst)

-

Anhydrous toluene (solvent)

-

Schlenk flask and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with thiourea (1 equiv.), ammonium chloride (catalytic amount, e.g., 0.01 equiv.), and anhydrous toluene.

-

Hexamethyldisilazane (excess, e.g., 2.5 equiv.) is added to the suspension.

-

The reaction mixture is heated to reflux (approximately 110 °C) under an inert atmosphere.

-

The reaction is monitored by the evolution of ammonia gas, which ceases upon completion of the reaction.

-

After cooling to room temperature, the reaction mixture is filtered to remove any unreacted thiourea and catalyst.

-

The solvent and excess HMDS are removed from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or sublimation to yield N,N'-bis(trimethylsilyl)thiourea as a crystalline solid.

Structural Properties and Characterization

N,N'-bis(silyl)thioureas are expected to be crystalline solids, analogous to their urea counterparts. The molecular geometry is predicted to be influenced by the steric bulk of the silyl groups. Spectroscopic techniques are crucial for the characterization of these compounds.

Spectroscopic Data

| Technique | Expected Observations | Reference/Analogy |

| 1H NMR | A broad singlet for the N-H protons, which may be absent in highly pure, anhydrous samples. Signals corresponding to the alkyl or aryl groups on the silicon atom. | [2] |

| 13C NMR | A signal for the thiocarbonyl carbon (C=S) is expected to appear in the range of 180-200 ppm. Signals for the carbons of the silyl substituents. | [2] |

| 29Si NMR | A characteristic signal for the silicon atoms, providing direct evidence of silylation. The chemical shift will depend on the substituents on the silicon. | [3] |

| FT-IR | A strong absorption band corresponding to the C=S stretching vibration (around 1300-1100 cm-1). N-H stretching vibrations (around 3400-3200 cm-1) may be observed. The presence of Si-N and Si-C bonds will also give rise to characteristic absorptions. | [4][5] |

| Mass Spectrometry | The molecular ion peak should be observable, along with characteristic fragmentation patterns involving the loss of silyl groups. | [6][7] |

X-ray Crystallography

While no crystal structure of a simple N,N'-bis(silyl)thiourea has been found in the reviewed literature, data from N,N'-di-organo thiourea derivatives can provide insights into the expected structural parameters.[8][9]

| Parameter | Expected Value Range |

| C=S Bond Length | 1.68 - 1.71 Å |

| C-N Bond Length | 1.33 - 1.38 Å |

| N-C-N Bond Angle | ~115 - 120° |

| S-C-N Bond Angle | ~120 - 125° |

Reactivity and Potential Applications

The reactivity of bis-silyl thioureas is expected to be dominated by the labile N-Si bonds and the nucleophilic sulfur atom.

Silylating Agents

Similar to BSU, bis-silyl thioureas are anticipated to be effective silylating agents for a variety of protic substrates, including alcohols, phenols, and carboxylic acids. The reaction proceeds via the transfer of a silyl group to the substrate, with the formation of thiourea as a byproduct. The low solubility of thiourea in many organic solvents could simplify product purification.

Precursors to Carbodiimides

The desulfurization of thioureas is a known method for the synthesis of carbodiimides. N,N'-bis(silyl)thioureas could serve as precursors to bis(silyl)carbodiimides, which are themselves useful reagents in organic synthesis. This transformation can be achieved using various desulfurizing agents.[1][10][11]

Reactions with Electrophiles

The nitrogen and sulfur atoms of the bis-silyl thiourea backbone can act as nucleophiles. Reaction with electrophiles could lead to a variety of functionalized products. The silyl groups could also be cleaved under acidic or fluoride-containing conditions, providing a route to mono- or unsubstituted thioureas.

Applications in Drug Development

While direct applications of bis-silyl thioureas in drug development are not yet reported, the thiourea moiety is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13][14] The silyl groups could be used to modify the pharmacokinetic properties of thiourea-based drugs, such as their lipophilicity and metabolic stability. Furthermore, the use of bis-silyl thioureas as reagents in the synthesis of complex molecules could be beneficial in the drug discovery process.

Conclusion

Bis-silyl thioureas are a class of compounds with significant, yet underexplored, potential. By drawing analogies with the well-studied N,N'-bis(silyl)ureas and the broader family of thiourea derivatives, this guide provides a foundational understanding of their synthesis, structure, and reactivity. The detailed protocols and compiled data herein are intended to serve as a catalyst for further research into these versatile molecules, paving the way for their application in organic synthesis, catalysis, and medicinal chemistry. The unique combination of a thiourea core and reactive silyl groups offers a rich area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ajol.info [ajol.info]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Triethoxysilylpropyl Compounds: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethoxysilylpropyl compounds, a class of organosilanes pivotal in the advancement of materials science and nanomedicine. This document details their synthesis, characterization, and burgeoning applications, with a particular focus on their role in targeted drug delivery systems.

Core Concepts of Triethoxysilylpropyl Compounds

Triethoxysilylpropyl compounds are bifunctional molecules characterized by a propyl group linking a triethoxysilane head to a functional tail group. The triethoxysilyl group is susceptible to hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates like silica and metal oxides. The terminal functional group, which can be an amine, methacrylate, or a sulfide, imparts specific chemical reactivity, allowing for covalent linkage to organic polymers, drug molecules, or targeting ligands. This dual-reactivity is the cornerstone of their utility as molecular bridges, effectively coupling organic and inorganic materials.

Synthesis of Triethoxysilylpropyl Compounds

The synthesis of triethoxysilylpropyl compounds can be achieved through various organic reactions. Below are detailed protocols for the synthesis of two exemplary compounds: 3-Aminopropyltriethoxysilane (APTES) and Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT).

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropyltriethoxysilane (APTES)

This protocol describes the ammonolysis of γ-chloropropyltriethoxysilane.[1]

-

Materials:

-

γ-chloropropyltriethoxysilane (850g)

-

Liquid ammonia (120g)

-

-

Procedure:

-

Charge a suitable ammoniation kettle with 850g of γ-chloropropyltriethoxysilane.

-

Introduce 120g of liquid ammonia into the kettle to initiate the amination reaction.

-

Maintain the reaction for a duration of 6 hours to yield the crude product, containing gamma-aminopropyltriethoxysilane and the by-product, ammonium chloride.

-

Transfer the reactor contents to a stirring tank.

-

The gaseous ammonia is passed through a compressor and condenser and recycled back to a liquid ammonia recovery tank.

-

The stirred mixture is then subjected to centrifugal separation to remove the solid ammonium chloride.

-

The resulting centrifugal liquid (crude APTES) is transferred to a distillation still.

-

Perform vacuum distillation to separate the final product from low-boiling point impurities. The purified 3-aminopropyltriethoxysilane is collected in a designated product tank.

-

The remaining still liquid is sent for further vacuum distillation to recover any residual product before waste treatment.

-

Protocol 2: Synthesis of Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)

This protocol outlines a two-step synthesis process involving the formation of sodium polysulfide followed by its reaction with γ-chloropropyltriethoxysilane.[2]

-

Materials:

-

Anhydrous sodium sulfide

-

Sulfur

-

γ-chloropropyltriethoxysilane

-

Metallic sodium (catalyst)

-

Anhydrous ethanol (reaction medium)

-

Nitrogen gas

-

-

Molar Ratio: Sodium sulfide : Sulfur : γ-chloropropyltriethoxysilane : Sodium = 1 : 3 : 2 : (0.10-0.30)

-

Procedure:

-

Step 1: Synthesis of Sodium Polysulfide Intermediate

-

Under a nitrogen atmosphere, add anhydrous sodium sulfide and anhydrous ethanol to a reaction vessel and stir at room temperature.

-

Gradually add metallic sodium to the mixture, continuing to stir and managing the exothermic reaction by removing heat.

-

Heat the reaction mixture to a temperature between 45-85°C.

-

Add dried sulfur to the vessel and allow the reaction to proceed for 2-4 hours to generate the sodium polysulfide intermediate.

-

-

Step 2: Synthesis of Bis-[3-(triethoxy)silylpropyl]tetrasulfide

-

Gradually raise the temperature of the system to 70-75°C.

-

Adjust the pH of the γ-chloropropyltriethoxysilane (2.0 moles) to 8 using sodium ethoxide.

-

Slowly add the pH-adjusted γ-chloropropyltriethoxysilane to the sodium polysulfide solution over 45 minutes.

-

Maintain the reaction for 4 hours. The color of the reaction mixture will change from reddish-brown to orange and finally to a yellowish hue, indicating the completion of the reaction.

-

-

Post-treatment:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium chloride by-product.

-

The filtrate is then subjected to distillation to remove the ethanol solvent, yielding the final product, bis[3-(triethoxysilyl)propyl]tetrasulfide.

-

-

Application in Drug Delivery: Functionalization of Nanoparticles

A prominent application of triethoxysilylpropyl compounds in drug development is the surface functionalization of nanoparticles, particularly mesoporous silica nanoparticles (MSNs), to create sophisticated drug delivery vehicles. The process involves grafting these silanes onto the nanoparticle surface to introduce desired functional groups.

Experimental Workflow: Surface Modification of Silica Nanoparticles

The following diagram illustrates a generalized workflow for the surface modification of silica nanoparticles with a triethoxysilylpropyl compound, such as APTES.

References

N,N'-Bis(3-triethoxysilylpropyl)thiourea safety and handling

An In-depth Technical Guide to the Safety and Handling of N,N'-Bis(3-triethoxysilylpropyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS: 69952-89-2). The content is intended for professionals in research and development who may handle this chemical. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is an organofunctional silane that acts as a coupling agent. It is characterized as a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in many organic solvents and reacts slowly with moisture.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69952-89-2 | [1][2][3] |

| Molecular Formula | C19H44N2O6SSi2 | [1][2][3] |

| Molecular Weight | 484.8 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.021 g/cm³ | [1][2] |

| Boiling Point | 463.5 °C at 760 mmHg | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Vapor Pressure | 9.06E-09 mmHg at 25 °C | [1] |

| Refractive Index | 1.4696 | [1] |

| Solubility | Soluble in a variety of organic solvents; reacts slowly with water/moisture. | [1] |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not consistently available across all sources, related compounds and the thiourea functional group suggest potential hazards. The GHS classification for the closely related N,N'-Bis(3-trimethoxysilylpropyl)urea indicates it causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Thiourea itself is classified as harmful if swallowed (H302), suspected of causing cancer (H351), suspected of damaging fertility or the unborn child (H361), and toxic to aquatic life with long-lasting effects (H411).[4]

Table 2: Potential GHS Hazard Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

| H351 | Suspected of causing cancer. |

| H361 | Suspected of damaging fertility or the unborn child. |

| H411 | Toxic to aquatic life with long lasting effects. |

Toxicological Data

Table 3: Toxicological Data for Related Silane Compounds

| Compound | Test | Species | Route | Value | Reference |

| Bis[3-(triethoxysilyl)propyl]tetrasulfide | LD50 | Rat | Oral | > 2000 mg/kg | |

| Bis[3-(triethoxysilyl)propyl]disulfide | LD50 | Rat | Oral | > 2000 mg/kg |

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are followed to assess the safety of chemical substances. Below are summaries of key experimental protocols relevant to the potential hazards of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's fur is clipped. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the clipped skin and covered with an occlusive dressing for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Animal Model: Healthy young adult albino rabbits are used.

-

Procedure: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of lesions is scored.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance's irritation or corrosion potential.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1]

-

Protect from moisture, as the compound can react with it.[1]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Irritating fumes and organic acid vapors may be released in a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound have not been elucidated, potential mechanisms can be inferred from its structure.

The triethoxysilyl groups can hydrolyze in the presence of moisture to form silanols. These silanols can then condense with hydroxyl groups on surfaces or with each other, which is the basis of their action as coupling agents. In a biological system, this reactivity could lead to interactions with biological macromolecules.

The thiourea moiety is known to have toxic effects. Studies on thiourea have shown that its toxicity can be mediated by its S-oxygenation, catalyzed by flavin-containing monooxygenases (FMOs), leading to the formation of reactive intermediates like formamidine sulfinic acid (FASA).[5] These reactive species can be genotoxic.[5] Thiourea compounds have also been shown to interact with various signaling pathways, including those involved in inflammation and apoptosis.

Visualizations

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. CAS No.69952-89-2,this compound Suppliers [lookchem.com]

- 4. Organosilane-modified wood materials: A review of research and applications :: BioResources [bioresources.cnr.ncsu.edu]

- 5. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of N,N'-Bis(3-triethoxysilylpropyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing a thiourea core and two triethoxysilyl groups. This structure allows it to act as a coupling agent, bridging inorganic substrates (like silica and metal oxides) and organic polymers. The triethoxysilyl groups can hydrolyze to form reactive silanols that condense with hydroxyl groups on inorganic surfaces, while the thiourea backbone can interact with various polymer systems. This guide provides a detailed overview of its physical properties, general experimental protocols for characterization, and key chemical transformations.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 69952-89-2 | [1][2][3][4] |

| Molecular Formula | C19H44N2O6SSi2 | [1][2][4] |

| Molecular Weight | 484.8 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Purity | ≥99.0% | [1] |

| Density | 1.021 g/cm³ | [2][4] |

| Boiling Point | 463.5 °C at 760 mmHg | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index | 1.47 | [2] |

| Vapor Pressure | 9.06 x 10⁻⁹ mmHg at 25 °C | [4] |

| Solubility | Soluble in various organic solvents. | [4] |

| Stability | Exhibits excellent thermal and weather resistance; reacts slowly with moisture. | [4] |

Experimental Protocols

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be recorded to identify the functional groups present in the molecule. The sample (as a thin film on a KBr pellet) would be analyzed over a range of 400-4000 cm⁻¹. Expected characteristic peaks include N-H stretching, C=S stretching (typically around 1080-1090 cm⁻¹), and Si-O-C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with trimethylsilane (TMS) as an internal standard. The ¹H-NMR spectrum would confirm the presence and chemical environment of the protons in the propyl chains and ethoxy groups.

-

¹³C-NMR: A ¹³C-NMR spectrum would provide information on the carbon skeleton of the molecule, including the thiourea carbon.

-

²⁹Si-NMR: This technique is particularly useful for studying the hydrolysis and condensation reactions of the triethoxysilyl groups. By monitoring the changes in the chemical shifts, one can follow the conversion of Si-OR bonds to Si-OH and subsequently to Si-O-Si bonds.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA would be used to evaluate the thermal stability of the compound. The analysis would involve heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature. This can also be used to quantify the amount of the silane adsorbed onto a surface.[5]

Hydrolysis and Condensation Studies

The key reactions of this compound involve the hydrolysis of the ethoxysilane groups to silanols, followed by condensation to form siloxane bonds. These processes can be monitored using the following methods:

-

FT-IR Spectroscopy: The hydrolysis can be followed by observing the appearance of a broad O-H stretching band and the decrease of the Si-O-C bands. The subsequent condensation can be monitored by the growth of the Si-O-Si stretching band.

-

NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): As mentioned, NMR is a powerful tool for kinetic studies of hydrolysis and condensation. The rates of these reactions are influenced by factors such as pH, water concentration, and temperature.

Key Chemical Pathways and Workflows

Hydrolysis and Condensation Pathway

The utility of this compound as a coupling agent stems from the hydrolysis of its triethoxysilyl groups to form reactive silanol groups, which can then condense with hydroxyl groups on a substrate or with other silanol groups to form a polysiloxane network.

Caption: Hydrolysis and condensation of this compound.

General Experimental Workflow for Surface Treatment

The following diagram illustrates a typical workflow for modifying a substrate surface using a silane coupling agent like this compound.

Caption: General workflow for substrate surface modification with a silane coupling agent.

References

Spectroscopic Profile of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Bis(3-triethoxysilylpropyl)thiourea. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a compilation of characteristic spectroscopic data for closely related and structurally similar compounds. This information serves as a valuable reference for the identification and characterization of this compound. The guide also includes detailed experimental protocols for acquiring such spectroscopic data and visual representations of relevant chemical synthesis pathways.

Chemical Structure and Properties

This compound is a bifunctional organosilane containing two triethoxysilyl groups and a central thiourea moiety. This structure allows it to act as a coupling agent between inorganic materials (via the silane groups) and organic polymers.

Chemical Formula: C19H44N2O6SSi2[1]

Molecular Weight: 484.8 g/mol [1]

CAS Number: 69952-89-2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. The expected chemical shifts for this compound are inferred from data on similar thiourea and silylpropyl compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.6 - 0.8 | Triplet | 18H | Si-O-CH2-CH3 |

| ~ 1.2 - 1.3 | Quartet | 12H | Si-O-CH2 -CH3 |

| ~ 1.6 - 1.8 | Multiplet | 4H | Si-CH2-CH2 -CH2-N |

| ~ 3.2 - 3.4 | Multiplet | 4H | Si-CH2-CH2-CH2 -N |

| ~ 3.8 | Quartet | 12H | Si-O-CH2 -CH3 |

| ~ 7.0 - 7.5 | Broad Singlet | 2H | NH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. For a similar urea-thiourea bis(triethoxy)silane linker, characteristic proton signals were observed, which supports the predicted shifts.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 7 - 9 | Si-C H2-CH2-CH2-N |

| ~ 18 | Si-O-CH2-C H3 |

| ~ 20 - 23 | Si-CH2-C H2-CH2-N |

| ~ 45 - 47 | Si-CH2-CH2-C H2-N |

| ~ 58 | Si-O-C H2-CH3 |

| ~ 180 - 183 | C =S |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H stretching |

| 2850 - 2980 | Strong | C-H stretching (alkyl) |

| 1500 - 1570 | Medium | N-H bending and C-N stretching |

| 1300 - 1400 | Medium | C-N stretching |

| 1000 - 1100 | Strong | Si-O-C stretching |

| ~ 1250 | Medium | C=S stretching |

| 750 - 850 | Strong | Si-C stretching |

Note: The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample. Studies on similar thiourea derivatives show characteristic N-H stretching absorptions in the region of 3200–3320 cm⁻¹ and C=O (analogous to C=S) stretching in the region of 1640–1650 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ would be expected at m/z 484.8.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 484.8 | [M]+ (Molecular Ion) |

| 439.8 | [M - OCH2CH3]+ |

| 343.7 | [M - Si(OCH2CH3)3]+ |

Note: The fragmentation pattern can be complex due to the presence of multiple functional groups and silicon isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide.

Materials:

-

3-Aminopropyltriethoxysilane

-

Carbon Disulfide

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve 3-aminopropyltriethoxysilane (2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1 equivalent) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

A similar protocol has been used for the synthesis of various thiourea derivatives where a primary amine is reacted with a thiocarbonyl precursor.[2]

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic analysis.

Caption: Synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of N,N'-Bis(3-triethoxysilylpropyl)thiourea. This bifunctional organosilane, featuring a thiourea core and two triethoxysilyl groups, is a versatile molecule for surface modification and nanoparticle functionalization, with potential applications in drug delivery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Chemical Formula | C₁₉H₄₄N₂O₆SSi₂ |

| Molecular Weight | 484.8 g/mol |

| CAS Number | 69952-89-2 |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥ 95% |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-aminopropyltriethoxysilane and carbon disulfide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then reacts with another molecule of the amine to yield the desired thiourea.

Materials:

-

3-Aminopropyltriethoxysilane (APTES)

-

Carbon disulfide (CS₂)

-

Anhydrous ethanol

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-aminopropyltriethoxysilane (2 equivalents) in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1 equivalent) to the stirred solution using a dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Gently reflux the reaction mixture for 1-2 hours to ensure the completion of the reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-85%

Characterization Data:

-

FT-IR (cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of alkyl groups (around 2850-2950 cm⁻¹), C=S stretching of the thiourea group (around 1300-1400 cm⁻¹), and Si-O-C stretching (around 1080-1100 cm⁻¹).

-

¹H NMR (CDCl₃, δ ppm): Expected signals include triplets for the methyl protons of the ethoxy groups (~1.2 ppm), quartets for the methylene protons of the ethoxy groups (~3.8 ppm), and multiplets for the propyl chain protons. The N-H protons will appear as a broad signal.

-

¹³C NMR (CDCl₃, δ ppm): Signals corresponding to the methyl and methylene carbons of the ethoxy groups, the carbons of the propyl chain, and the thiocarbonyl carbon (C=S) are expected.

Application Protocol: Functionalization of Silica Nanoparticles for Potential Drug Delivery

This protocol outlines the surface modification of silica nanoparticles with this compound. The triethoxysilyl groups of the molecule will covalently bind to the hydroxyl groups on the surface of the silica nanoparticles, exposing the thiourea functionality for further conjugation or interaction with therapeutic agents.

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound

-

Anhydrous toluene or ethanol

-

Ultrasonicator

-

Centrifuge

-

Magnetic stirrer with heating plate

Procedure:

-

Disperse the silica nanoparticles in anhydrous toluene or ethanol by ultrasonication for 15-30 minutes to ensure a homogenous suspension.

-

In a separate flask, dissolve this compound in the same solvent.

-

Add the this compound solution to the silica nanoparticle suspension under vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to cool to room temperature.

-

Separate the functionalized silica nanoparticles by centrifugation.

-

Wash the nanoparticles several times with the solvent (toluene or ethanol) and then with deionized water to remove any unreacted silane and by-products.

-

Dry the functionalized nanoparticles in a vacuum oven.

The resulting thiourea-functionalized silica nanoparticles can be further utilized for the loading or conjugation of drugs, making them potential carriers for targeted drug delivery systems. The thiourea moiety can interact with various drug molecules through hydrogen bonding or act as a chelating agent for metal-based drugs.

Visualizations

Below are diagrams illustrating the key processes described in this document.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the functionalization of silica nanoparticles.

Applications in Drug Development

Thiourea derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the thiourea moiety allows for hydrogen bonding interactions with biological targets such as enzymes and receptors.

The this compound molecule serves as a valuable platform for developing novel drug delivery systems. By functionalizing nanoparticles or other carrier materials with this molecule, it is possible to:

-

Enhance Drug Loading: The thiourea group can improve the loading capacity of certain drugs through specific interactions.

-

Controlled Release: The nature of the linkage between the drug and the thiourea-functionalized carrier can be designed for controlled release profiles, responding to specific stimuli such as pH or enzymes.

-

Targeted Delivery: The surface of the functionalized nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing side effects.

The silyl groups provide a robust method for covalent attachment to a wide range of inorganic substrates, offering stability to the drug delivery system. Researchers can explore the potential of these functionalized materials in various therapeutic areas, particularly in oncology and infectious diseases.

References

Application Notes and Protocols for Surface Modification Using N,N'-Bis(3-triethoxysilylpropyl)thiourea

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing a central thiourea group and two terminal triethoxysilyl groups. This unique structure allows for the covalent immobilization of the molecule onto hydroxylated surfaces, such as silica, glass, and metal oxides, while presenting the thiourea group for further interactions. The thiourea moiety is known for its ability to chelate heavy metal ions, act as a hydrogen bond donor, and serve as a versatile precursor for further chemical modifications. These properties make surfaces modified with this silane valuable in a range of applications including heavy metal adsorption, catalysis, biosensing, and as a foundational layer for drug delivery systems.

This document provides a detailed protocol for the surface modification of silica substrates using this compound, along with characterization methods and potential applications.

Materials and Equipment

Reagents:

-

This compound (purity ≥ 90%)

-

Substrate (e.g., silica nanoparticles, glass slides, silicon wafers)

-

Anhydrous Toluene or Ethanol (ACS grade or higher)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)

-

Ethanol (for washing)

-

Acetone (for washing)

-

Nitrogen gas (for drying)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ultrasonic bath

-

Centrifuge (for nanoparticle substrates)